Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate
Description
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carbonyl group, along with a pyrrolidine ring that is further substituted with an ethyl ester, a phenyl group, and an oxo group
Properties
IUPAC Name |
ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-2-26-19(25)16-15(12-6-4-3-5-7-12)11-22(18(16)24)17(23)13-8-14(20)10-21-9-13/h3-10,15-16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWPSQQLXFFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC(=CN=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-bromopyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with a suitable amine to form the amide, which is subsequently cyclized to form the pyrrolidine ring. The final steps involve esterification and further functional group modifications to introduce the ethyl ester and phenyl groups .
Chemical Reactions Analysis
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine-containing compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carbonyl groups can facilitate interactions with biological molecules, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate can be compared to other pyridine-containing compounds, such as:
5-bromopyridine-3-carboxylic acid: A simpler compound with similar functional groups but lacking the pyrrolidine ring and ester functionalities.
Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate: Similar in structure but without the bromopyridine moiety.
Pyridine derivatives with antimicrobial and antiviral activities: These compounds share the pyridine ring but differ in their substituents and overall structure.
Ethyl 1-(5-bromopyridine-3-carbonyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
